2-bromo-1-(1H-indol-2-yl)ethanone
Description
Molecular Architecture and Crystallographic Analysis
The molecular structure of 2-bromo-1-(1H-indol-2-yl)ethanone (C₁₀H₈BrNO) comprises an indole core substituted with a bromine atom at position 2 and an acetyl group (ethanone) at position 1. Crystallographic studies of analogous brominated indole derivatives, such as 1-(2-bromoethyl)indoline-2,3-dione, reveal orthorhombic crystal systems with space group P2₁2₁2₁ and unit cell parameters a = 4.68 Å, b = 12.96 Å, and c = 16.11 Å. These parameters suggest a tightly packed lattice stabilized by intermolecular interactions.
Key Structural Features:
- Indole Core Planarity : The indole moiety exhibits near-planarity (root-mean-square deviation = 0.026 Å), a characteristic shared with other substituted indoles.
- Substituent Orientation : The bromine atom at position 2 and the acetyl group at position 1 adopt trans configurations, minimizing steric hindrance.
- Intermolecular Interactions : C–H···O hydrogen bonds between the acetyl carbonyl and adjacent indole hydrogen atoms form R₄⁴(24) motifs, creating layered structures parallel to the ab plane.
Table 1: Crystallographic Parameters of Selected Brominated Indoles
| Compound | Space Group | a (Å) | b (Å) | c (Å) | Intermolecular Interactions |
|---|---|---|---|---|---|
| This compound | P2₁2₁2₁ | 4.68 | 12.96 | 16.11 | C–H···O, Br···H |
| 1-(2-Bromoethyl)indoline-2,3-dione | P2₁2₁2₁ | 4.68 | 12.96 | 16.11 | C–H···O, Br···H (18.7% contacts) |
| 2-Bromo-1H-indole | P1̄ | 7.21 | 7.34 | 7.45 | π-π stacking, N–H···N |
Hirshfeld surface analysis indicates that bromine contributes 18.7% of intermolecular contacts (Br···H), while H···H interactions account for 19.3%, reflecting the steric influence of the acetyl group.
Properties
CAS No. |
3470-72-2 |
|---|---|
Molecular Formula |
C10H8BrNO |
Molecular Weight |
238.08 g/mol |
IUPAC Name |
2-bromo-1-(1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C10H8BrNO/c11-6-10(13)9-5-7-3-1-2-4-8(7)12-9/h1-5,12H,6H2 |
InChI Key |
AFBWFQXGVILQRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)CBr |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the β-position of the ketone group serves as an excellent leaving group, enabling nucleophilic substitution (SN₂ or SN₁ mechanisms). Common nucleophiles and outcomes include:
Mechanistic Notes :
-
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
-
Base (e.g., K₂CO₃) deprotonates indole NH, increasing ring electron density and stabilizing intermediates.
Coupling Reactions
The bromine atom facilitates cross-coupling reactions, enabling C–C bond formation:
| Reaction Type | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 80°C | 2-Aryl-1-(1H-indol-2-yl)ethanone | 60–75% | |
| Heck | Pd(OAc)₂, Alkene, NEt₃, 100°C | Alkenyl-substituted indole derivatives | 55–70% |
Key Observations :
-
Suzuki couplings require inert atmospheres to prevent catalyst deactivation.
-
Steric hindrance from the indole 2-position may reduce yields compared to 3-substituted analogs.
Reduction Reactions
The ketone group undergoes reduction to form secondary alcohols:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C to RT | 2-Bromo-1-(1H-indol-2-yl)ethanol | 85–90% | |
| LiAlH₄ | THF, reflux | 2-Bromo-1-(1H-indol-2-yl)ethanol | 90–95% |
Side Reactions :
-
Over-reduction of the indole ring is suppressed by using milder agents like NaBH₄.
Oxidation Reactions
The indole ring and ketone group are susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, H₂O, 100°C | Indole-2-carboxylic acid | 40–50% | |
| CrO₃ | AcOH, RT | 2-Oxoindole derivatives | 30–40% |
Mechanistic Insight :
-
Acidic conditions promote electrophilic attack on the indole ring, leading to ring-opening or hydroxylation.
Cyclization and Heterocycle Formation
The compound participates in cycloadditions to form fused heterocycles:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₂NH₂ | EtOH, reflux | Indolo[2,1-b]thiazole | 70–80% | |
| CS₂, KOH | DMF, 120°C | Indole-fused thiadiazole | 60–70% |
Applications :
-
These heterocycles are pharmacophores in antimicrobial and anticancer agents.
Comparative Reactivity with Structural Analogs
| Compound | Reactivity |
|---|---|
| 2-Bromo-1-(1H-indol-3-yl)ethanone | Higher electrophilicity due to indole 3-position resonance stabilization. |
| 1-(1H-Indol-2-yl)ethanone | Lacks bromine, limiting substitution/coupling reactivity. |
Preparation Methods
Key Steps and Conditions
-
Starting Material : 1-(1H-indol-2-yl)ethanone is synthesized via acylation of indole.
-
Bromination :
Optimization Strategies
-
Temperature Control : Low temperatures reduce side reactions, such as di-bromination.
-
Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance bromine reactivity.
Direct Bromoacetylation of Indole
This method bypasses pre-acetylation by reacting indole directly with bromoacetyl bromide. This approach is efficient for large-scale production.
Reaction Protocol
Mechanism
Bromoacetyl bromide undergoes nucleophilic attack by the indole nitrogen, forming a bromoacetylated intermediate. Subsequent deprotonation yields the target compound.
N-Bromosuccinimide (NBS)-Mediated Bromination
NBS is a milder brominating agent used in allylic or benzylic bromination. This method is preferred for sensitive substrates.
Experimental Details
Advantages
Friedel-Crafts Acylation Followed by Bromination
This method involves acylation of indole via Friedel-Crafts chemistry, followed by bromination.
Synthetic Pathway
Key Challenges
-
Regioselectivity : Ensuring bromination occurs at the ethanone’s α-position rather than the indole ring.
Industrial-Scale Production
Large-scale synthesis prioritizes cost-effectiveness and reproducibility.
Optimal Conditions
Comparative Analysis of Methods
| Method | Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Bromination of acetylated indole | Br₂, NBS, CCl₄ | 60–78% | High purity, scalable | Sensitive to temperature |
| Direct bromoacetylation | Bromoacetyl bromide, DMP | 80–90% | Fast, high yield | Requires anhydrous conditions |
| NBS-mediated bromination | NBS, CHCl₃, light | 44–60% | Mild conditions, selective | Lower yield, longer reaction time |
| Friedel-Crafts + bromination | AlCl₃, NBS | 90–93% | Simple reagents | Risk of ring bromination |
| Industrial synthesis | Bromoacetyl bromide, DMP | >95% | Cost-effective, reproducible | Requires specialized equipment |
Critical Challenges and Solutions
Q & A
Q. Q1. What are the established synthetic routes for 2-bromo-1-(1H-indol-2-yl)ethanone, and how do reaction conditions influence yield?
Answer: The compound is typically synthesized via bromination of 1-(1H-indol-2-yl)ethanone. A common method involves reacting the precursor with bromine (Br₂) in acetic acid or dichloromethane at room temperature or slightly elevated temperatures (30–40°C) . Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., DCM) minimize side reactions compared to protic solvents.
- Reaction time : Extended times (>12 hours) may lead to over-bromination or decomposition.
- Temperature control : Higher temperatures accelerate bromination but reduce selectivity.
For industrial scalability, flow reactors with automated temperature and stoichiometric control are recommended to enhance reproducibility .
Q. Q2. How can the purity and structural identity of this compound be validated post-synthesis?
Answer:
Q. Q3. What are the primary chemical reactivities of this compound in substitution reactions?
Answer: The bromine atom is highly electrophilic, enabling nucleophilic substitutions. Common reactions include:
- Amine coupling : React with primary/secondary amines (e.g., pyrrolidine) in DMF/K₂CO₃ to form indole-ethanone-amine derivatives .
- Thiol displacement : Use thiourea in ethanol under reflux to generate thioether analogs .
- Grignard reactions : React with organomagnesium reagents (e.g., MeMgBr) to form tertiary alcohols, though steric hindrance from the indole ring may limit yields .
Advanced Research Questions
Q. Q4. How can computational methods predict the regioselectivity of this compound in cross-coupling reactions?
Answer:
- DFT calculations : Model transition states to compare activation energies for Suzuki-Miyaura coupling at bromine vs. indole C3 positions. Basis sets (e.g., B3LYP/6-31G*) predict preferential reactivity at the bromine site due to lower steric hindrance .
- Molecular docking : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to optimize ligand choice for selective coupling .
Q. Q5. What strategies resolve contradictions in biological activity data for indole-bromoethanone derivatives?
Answer: Discrepancies in antimicrobial or anticancer assays often arise from:
- Solubility issues : Use DMSO-d6 or cyclodextrin-based carriers to improve bioavailability in cell-based assays .
- Metabolic instability : Perform stability studies in liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated dehalogenation) .
- Off-target effects : Combine proteomics (e.g., SILAC) with CRISPR screening to distinguish primary targets from secondary interactions .
Q. Q6. How does the crystal packing of this compound influence its solid-state reactivity?
Answer:
- X-ray diffraction : Reveals intermolecular interactions (e.g., C-H···O hydrogen bonds) that stabilize the keto form over enol tautomers .
- Thermogravimetric analysis (TGA) : Correlate melting points (observed range: 120–125°C) with lattice energy to predict stability under thermal stress .
- Mechanochemical studies : Ball-milling with co-crystals (e.g., succinic acid) enhances reactivity in solvent-free Suzuki couplings .
Q. Q7. What are the challenges in scaling up the synthesis of this compound, and how are they mitigated?
Answer:
- Bromine handling : Replace liquid Br₂ with safer alternatives (e.g., N-bromosuccinimide) in flow reactors to minimize exposure risks .
- Purification : Use fractional crystallization (hexane/EtOAc) or flash chromatography (silica gel, 20% EtOAc/hexane) to isolate high-purity product (>98%) .
- Waste management : Neutralize residual Br₂ with Na₂S₂O₃ before disposal to meet environmental regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
